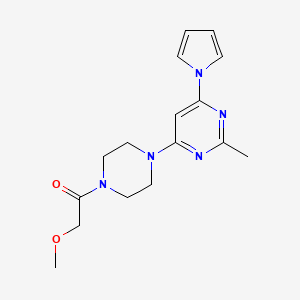

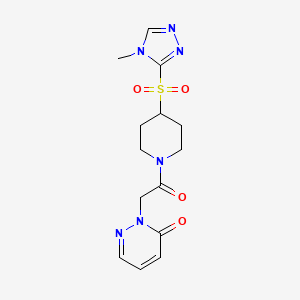

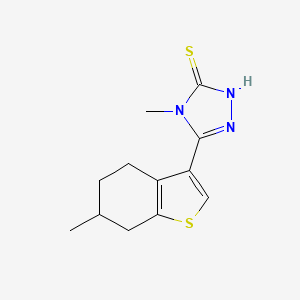

![molecular formula C24H21NO4 B2873948 2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 903183-63-1](/img/structure/B2873948.png)

2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzofuran ring, the construction of the tetrahydrocyclopenta[g]chromen-4-yl group, and the introduction of the propanamide group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a variety of functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the aromatic benzofuran ring, and the tetrahydrocyclopenta[g]chromen-4-yl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amide, while its stability would be influenced by the aromatic rings .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Researchers have developed methods for synthesizing various tetracyclic and hexahydroquinoline derivatives containing benzofuran and chromene moieties, demonstrating their potential in creating structurally diverse compounds with possible therapeutic applications. These synthesis methods include the condensation of brominated chromenones with aromatic amines and the Michael condensation of benzofuran chalcones with cyclohexanone (Soman & Thaker, 2013); (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Antimicrobial and Anticancer Activities

- New coumarin derivatives synthesized from chromen precursors have shown significant antimicrobial activity, highlighting the potential of chromene-related compounds in developing new antimicrobial agents (Al-Rifai et al., 2011).

- Certain hexahydroquinoline derivatives containing the benzofuran moiety exhibited promising cytotoxic effects against human hepatocellular carcinoma cell lines, suggesting the potential use of these compounds in cancer therapy (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Structural Analysis and Characterization

- Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry have been utilized to elucidate the structures of newly synthesized chromene and benzofuran derivatives. This structural information is crucial for understanding the relationship between molecular structure and biological activity (Rambabu et al., 2012); (Chen & Zhou, 2010).

Potential Therapeutic Applications

- The exploration of chromene and benzofuran derivatives extends into their potential therapeutic applications, including their roles as cyclooxygenase inhibitors, highlighting the compounds' relevance in the development of anti-inflammatory and analgesic medications (Rambabu et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-13(2)24(27)25-22-16-8-3-4-9-19(16)29-23(22)18-12-21(26)28-20-11-15-7-5-6-14(15)10-17(18)20/h3-4,8-13H,5-7H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXABRZYVLKHMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C5CCCC5=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

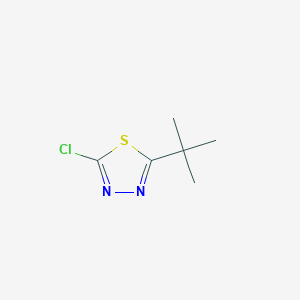

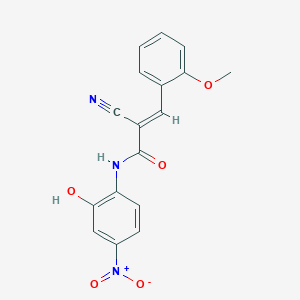

![(2Z)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2873870.png)

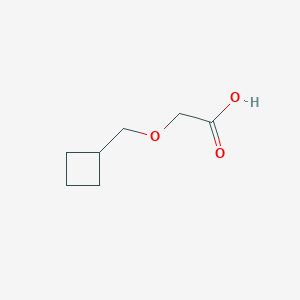

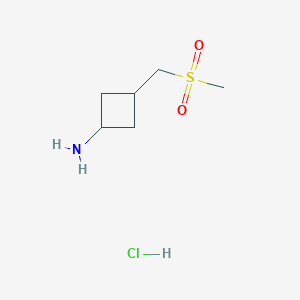

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2873878.png)

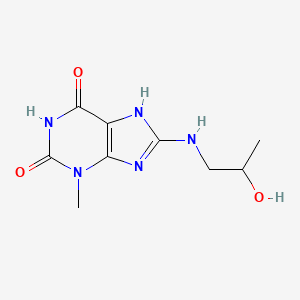

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2873883.png)

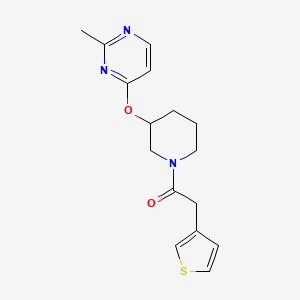

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2873886.png)

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2873887.png)